molecular formula C11H13BrFN B7861247 N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine

Cat. No.: B7861247
M. Wt: 258.13 g/mol
InChI Key: TWYBVVMJJJNCPB-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine is an organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 5 and 2 positions, respectively.

    Formation of Cyclobutanamine: The brominated and fluorinated phenyl compound is then reacted with cyclobutanamine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-fluorophenyl)methyl]cyclobutanamine
  • N-[(5-bromo-2-chlorophenyl)methyl]cyclobutanamine
  • N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine

Uniqueness

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine is unique due to the specific combination of bromine and fluorine substituents, which can significantly influence its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-9-4-5-11(13)8(6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYBVVMJJJNCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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